molecular formula C16H14FN3S2 B2837049 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 894006-46-3

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B2837049
CAS No.: 894006-46-3
M. Wt: 331.43
InChI Key: GLLCDGFKTKAHBI-UHFFFAOYSA-N
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Description

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a useful research compound. Its molecular formula is C16H14FN3S2 and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This study explored compounds with fluoro substitution, demonstrating anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

  • Synthesis and Antitumor Activity of Novel Pyridazinone Derivatives : This research synthesized novel pyridazinone derivatives, including a compound with a structure similar to the chemical , showing significant inhibitory activity against cancer cell lines (Qin et al., 2020).

Antibacterial and Antifungal Activity

  • Synthesis, Antibacterial and Antifungal Activity of Novel Benzothiazole Pyrimidine Derivatives : The study synthesized benzothiazole pyrimidine derivatives, which exhibited significant in vitro antibacterial and antifungal activities, indicating potential for similar structures like the compound (Maddila et al., 2016).

Anticonvulsant and Antidepressant Activities

  • Design, Synthesis, and Evaluation of the Anticonvulsant and Antidepressant Activities of Pyrido[2,3-d]pyrimidine Derivatives : This research developed pyrido[2,3-d]pyrimidine derivatives with significant anticonvulsant and antidepressant activities, suggesting potential applications for similar compounds like the one under discussion (Zhang et al., 2016).

Fluorescence and Electrochromism

  • Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism : A study on thiazolothiazole fluorophores revealed strong blue fluorescence and distinctive reversible electrochromism, offering insights into potential optoelectronic applications for similar compounds (Woodward et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound “5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates .

Mode of Action

The compound interacts with the α-glucosidase enzyme and inhibits its activity . The inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the enzyme’s ability to break down complex carbohydrates into glucose .

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream . When the enzyme is inhibited, this process is slowed down, resulting in a delay in glucose absorption . This can help control postprandial (after-meal) blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

The effectiveness of the compound in inhibiting α-glucosidase suggests that it has sufficient bioavailability to interact with its target in the small intestine .

Result of Action

The primary result of the compound’s action is a reduction in postprandial blood glucose levels . By inhibiting α-glucosidase, the compound slows down the breakdown of carbohydrates and the subsequent absorption of glucose, helping to control blood glucose levels .

Action Environment

The action of the compound is influenced by the environment in the small intestine, where α-glucosidase is located . Factors such as pH and the presence of other substances in the intestine could potentially affect the compound’s efficacy.

Properties

IUPAC Name

5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLCDGFKTKAHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322995
Record name 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894006-46-3
Record name 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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